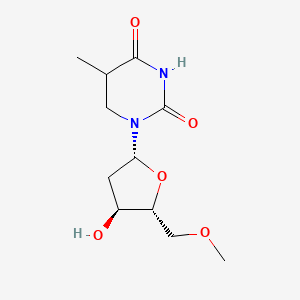
Thymidine, 5'-O-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 5’-O-methyl-, is a modified nucleoside derived from thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. The modification at the 5’-position with a methyl group can alter its chemical properties and biological activities, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 5’-O-methyl-, typically involves the methylation of thymidine at the 5’-hydroxyl group. One common method is the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of Thymidine, 5’-O-methyl-, may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle large volumes of reagents and products. Purification steps such as crystallization or chromatography would be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 5’-O-methyl-, can undergo various chemical reactions, including:
Oxidation: The methyl group at the 5’-position can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the methyl group, reverting it back to thymidine.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: 5’-carboxyl-thymidine.
Reduction: Thymidine.
Substitution: Various 5’-substituted thymidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Thymidine, 5’-O-methyl-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral therapies, particularly in the development of nucleoside analog drugs.
Industry: Utilized in the production of labeled nucleosides for research and diagnostic purposes.
Mécanisme D'action
The mechanism of action of Thymidine, 5’-O-methyl-, involves its incorporation into DNA during replication. The methyl group at the 5’-position can interfere with the normal base-pairing and enzymatic processes, leading to disruptions in DNA synthesis and function. This can be exploited in antiviral therapies where the compound acts as a chain terminator, preventing the replication of viral DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The unmodified form of the compound.
5-Methyl-2’-deoxycytidine: Another methylated nucleoside with a similar structure.
2’-Deoxyuridine: A nucleoside analog without the methyl group.
Uniqueness
Thymidine, 5’-O-methyl-, is unique due to its specific modification at the 5’-position, which can significantly alter its chemical and biological properties compared to other nucleosides. This makes it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H18N2O5 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H18N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-2/h6-9,14H,3-5H2,1-2H3,(H,12,15,16)/t6?,7-,8+,9+/m0/s1 |
Clé InChI |
LUKNVKUXNBJYFV-GSLILNRNSA-N |
SMILES isomérique |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)O |
SMILES canonique |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



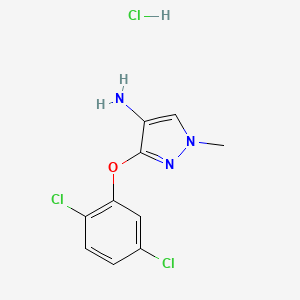
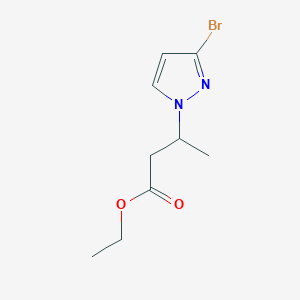
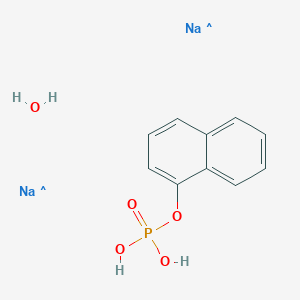
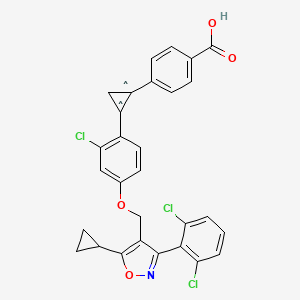
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349873.png)
![N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12349879.png)
![3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12349885.png)
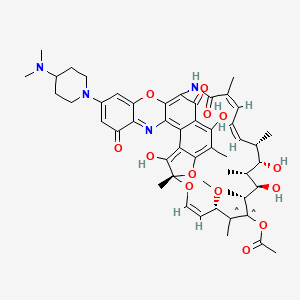

![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid;hydrate](/img/structure/B12349914.png)
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
![oxotitanium(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12349931.png)
![4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B12349933.png)
